molecular formula C20H13ClF3N7O2 B14146204 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea CAS No. 943312-07-0

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea

Cat. No.: B14146204
CAS No.: 943312-07-0
M. Wt: 475.8 g/mol
InChI Key: WTNSICOGKYXFAA-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, trifluoromethyl, triazolyl, and pyrimidinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)aniline
  • 3,5-bis(trifluoromethyl)phenyl isocyanate

Uniqueness

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea stands out due to its combination of functional groups, which impart unique chemical and biological properties. The presence of both triazolyl and pyrimidinyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research .

Properties

CAS No.

943312-07-0

Molecular Formula

C20H13ClF3N7O2

Molecular Weight

475.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyphenyl]urea

InChI

InChI=1S/C20H13ClF3N7O2/c21-16-6-3-13(7-15(16)20(22,23)24)30-19(32)29-12-1-4-14(5-2-12)33-18-8-17(26-10-27-18)31-11-25-9-28-31/h1-11H,(H2,29,30,32)

InChI Key

WTNSICOGKYXFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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